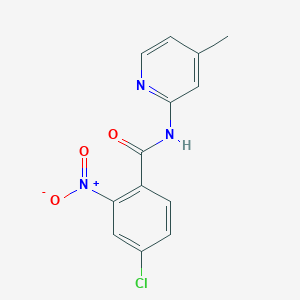
4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of benzamide derivatives and contains a chloro-substituted benzene ring, a pyridine ring, and a nitro group.
- This compound has attracted attention due to its potential biological activities.
4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide: C10H8ClN3O2
.Preparation Methods
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions or direct functionalization of the starting materials.
Reaction Conditions: Specific reaction conditions depend on the chosen synthetic route.
Industrial Production: While there isn’t a widely established industrial method for large-scale production, research efforts continue to optimize synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: Investigating its interactions with biological systems, such as enzyme inhibition or receptor binding.
Industry: Limited industrial applications currently, but further research may reveal new uses.
Mechanism of Action
- The exact mechanism of action for this compound is context-dependent (e.g., anti-tubercular activity).
- It likely interacts with specific molecular targets or pathways within cells, affecting their function.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its unique features compared to other related compounds.
Properties
Molecular Formula |
C13H10ClN3O3 |
|---|---|
Molecular Weight |
291.69 g/mol |
IUPAC Name |
4-chloro-N-(4-methylpyridin-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H10ClN3O3/c1-8-4-5-15-12(6-8)16-13(18)10-3-2-9(14)7-11(10)17(19)20/h2-7H,1H3,(H,15,16,18) |
InChI Key |
QQNPAXBOTBDGML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


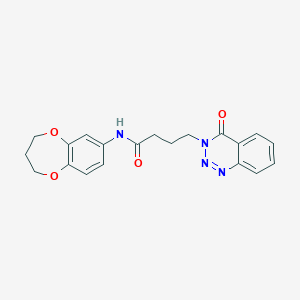
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026085.png)
![2-cyclooctyl-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11026092.png)
![1-(3-Chlorophenyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11026097.png)
![N-butyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11026105.png)
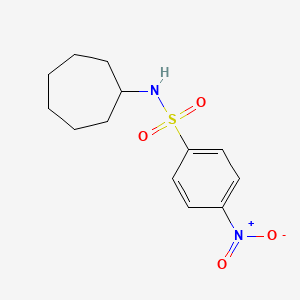
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11026120.png)
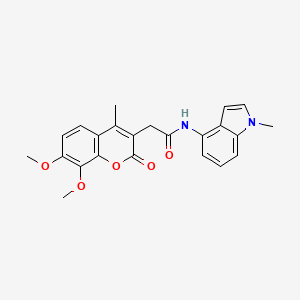
![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-nitrobenzamide](/img/structure/B11026132.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11026133.png)

![(1Z)-1-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B11026158.png)
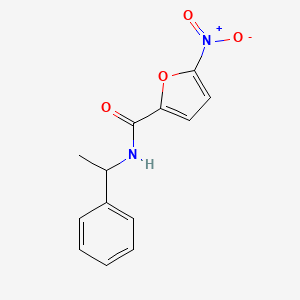
![2-[(3,5-dimethylphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11026161.png)
